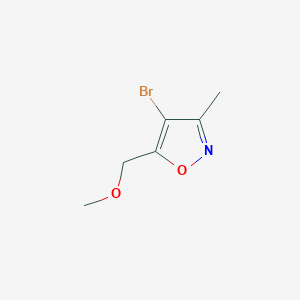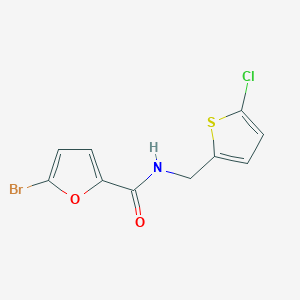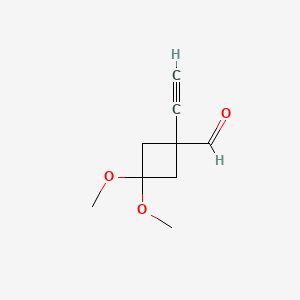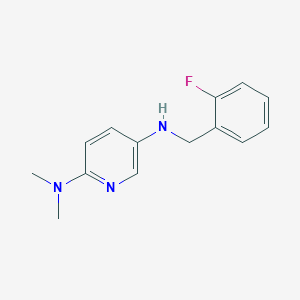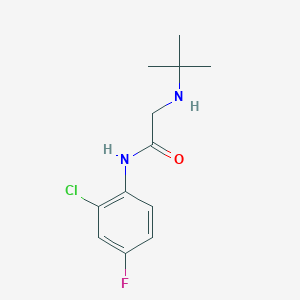
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group and a 2-chloro-4-fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate acyl chloride or anhydride.
Introduction of the 2-chloro-4-fluorophenyl group: This step involves the reaction of a 2-chloro-4-fluoroaniline derivative with an acylating agent to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Inhibition or Activation: Modulation of biochemical pathways by inhibiting or activating key enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-N-(2-chlorophenyl)acetamide
- 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide
- 2-(tert-butylamino)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H16ClFN2O |
|---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H16ClFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(14)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
InChI Key |
KGXJXTHZYCQJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


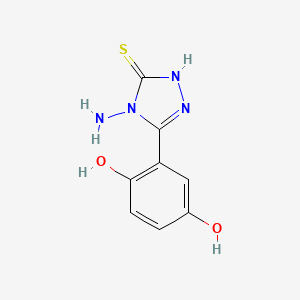
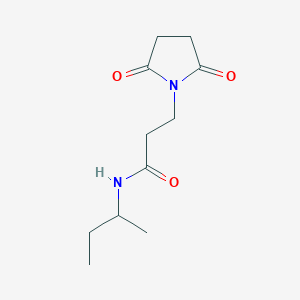
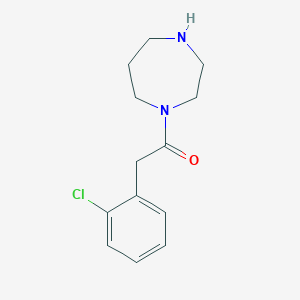

![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
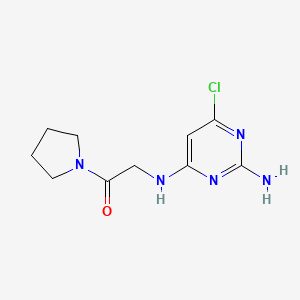
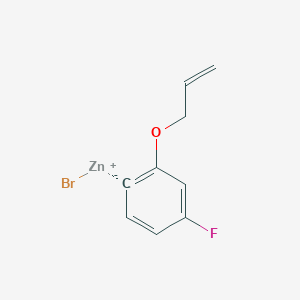
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
